molecular formula C8H11ClF2N2O2S B2900764 N-(2-aminoethyl)-2,4-difluorobenzene-1-sulfonamide hydrochloride CAS No. 1580823-41-1

N-(2-aminoethyl)-2,4-difluorobenzene-1-sulfonamide hydrochloride

Cat. No.: B2900764
CAS No.: 1580823-41-1
M. Wt: 272.69
InChI Key: WRUNXUKAOOEISG-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, structural formula, and its uses or applications. It may also include its role or function in certain reactions or processes .


Synthesis Analysis

This involves the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. It includes bond lengths, bond angles, torsional angles, and overall molecular geometry .


Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the type of reaction (e.g., substitution, addition, elimination), the conditions under which the reaction occurs, and the products of the reaction .


Physical and Chemical Properties Analysis

This involves the study of the compound’s observable properties. Physical properties may include melting point, boiling point, solubility, and density. Chemical properties may include reactivity, flammability, and types of reactions the compound can undergo .

Mechanism of Action

Target of Action

Similar compounds such as n-(2-aminoethyl)maleimide and 2-Aminoethylmethacrylamide are known to interact with various biological molecules, suggesting that this compound may also interact with a wide range of targets.

Mode of Action

It is likely that the compound interacts with its targets through covalent bonding, similar to n-(2-aminoethyl)maleimide . This compound is known to form covalent bonds with polymeric precursors, suggesting a similar mechanism could be at play with N-(2-aminoethyl)-2,4-difluorobenzene-1-sulfonamide hydrochloride.

Biochemical Pathways

N-(2-aminoethyl)biotinamide hydrochloride, a structurally similar compound, is used for intracellular labeling and neuronal tracing studies , indicating that this compound may also interact with biochemical pathways related to cell signaling and neuronal communication.

Result of Action

Based on the known effects of similar compounds, it is likely that this compound could have a range of effects, including modulation of cell signaling pathways and potential impacts on neuronal communication .

Safety and Hazards

This involves the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves potential future research or applications of the compound. It could include potential uses, improvements in synthesis methods, or new reactions involving the compound .

Properties

IUPAC Name

N-(2-aminoethyl)-2,4-difluorobenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2S.ClH/c9-6-1-2-8(7(10)5-6)15(13,14)12-4-3-11;/h1-2,5,12H,3-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUNXUKAOOEISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)S(=O)(=O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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